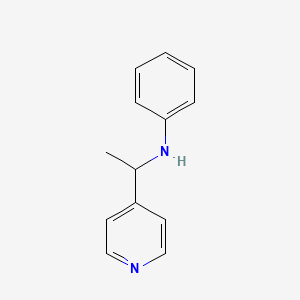![molecular formula C7H11NOS B1306468 2-[(噻吩-2-基甲基)-氨基]-乙醇 CAS No. 93448-34-1](/img/structure/B1306468.png)
2-[(噻吩-2-基甲基)-氨基]-乙醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(Thiophen-2-ylmethyl)-amino]-ethanol is a useful research compound. Its molecular formula is C7H11NOS and its molecular weight is 157.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[(Thiophen-2-ylmethyl)-amino]-ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(Thiophen-2-ylmethyl)-amino]-ethanol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
医药研究 潜在的抗氧化活性
虽然搜索结果没有直接提到“2-[(噻吩-2-基甲基)-氨基]-乙醇”,但它们提到了一个相关的噻吩化合物,该化合物具有显著的抗氧化活性 。这表明我们感兴趣的化合物也可能因其潜在的抗氧化特性而被研究,这可能具有治疗意义。
癌症治疗 PI3Kα/mTOR 双重抑制
另一种相关的噻吩衍生物已被研究用作 PI3Kα/mTOR 的双重抑制剂,它们是癌症治疗中的靶点 。这意味着“2-[(噻吩-2-基甲基)-氨基]-乙醇”可以被探索用于肿瘤学研究中的类似应用。
合成化学 多杂环化合物合成
该化合物在合成化学中具有潜在用途,正如涉及类似含噻吩化合物的研究表明的那样,这些化合物用于合成复杂的杂环结构 。这对于创造新的材料或药物可能具有重要意义。
作用机制
Target of Action
It is known that this compound is an aromatic amine , which suggests that it may interact with various biological targets, such as enzymes or receptors, that have affinity for aromatic amines.
Mode of Action
It is known to undergo microwave-induced condensation with iminodiacetic acid to form corresponding piperazine-2,6-dione derivatives . This suggests that the compound may interact with its targets through a condensation reaction, leading to changes in the structure and function of the target molecules.
Biochemical Pathways
It is known to be used as a reactant in the synthesis of pyrimidine derivatives by reacting with various isothiocyanatoketones . This suggests that it may affect biochemical pathways involving pyrimidine metabolism.
Pharmacokinetics
Its physical properties such as boiling point (200-201 °c/750 mmhg), density (1087 g/mL at 25 °C), and refractive index (n20/D 1551) suggest that it may have good bioavailability .
Result of Action
It is known to be suitable for functionalizing multiwall carbon nanotubes (mwcnt) , suggesting that it may have applications in nanotechnology and materials science.
Action Environment
It is known to be sensitive to air , suggesting that its action and stability may be influenced by exposure to oxygen and other atmospheric components.
生化分析
Biochemical Properties
2-[(Thiophen-2-ylmethyl)-amino]-ethanol plays a significant role in biochemical reactions, particularly in the synthesis of various derivatives. It interacts with enzymes such as iminodiacetic acid to form piperazine-2,6-dione derivatives . . The interactions of 2-[(Thiophen-2-ylmethyl)-amino]-ethanol with other biomolecules, such as proteins and enzymes, are crucial for its role in biochemical pathways.
Cellular Effects
The effects of 2-[(Thiophen-2-ylmethyl)-amino]-ethanol on cellular processes are diverse. It influences cell function by interacting with cell signaling pathways and affecting gene expression. The compound’s impact on cellular metabolism is also noteworthy, as it can alter metabolic flux and metabolite levels. These effects are observed in various types of cells, highlighting the compound’s broad range of biological activities .
Molecular Mechanism
At the molecular level, 2-[(Thiophen-2-ylmethyl)-amino]-ethanol exerts its effects through binding interactions with biomolecules. It acts as a catalyst for direct amidation between carboxylic acids and amines, facilitating the formation of amide bonds . This mechanism involves enzyme inhibition or activation, leading to changes in gene expression and subsequent cellular responses. The compound’s ability to interact with specific enzymes and proteins underscores its importance in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[(Thiophen-2-ylmethyl)-amino]-ethanol change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . These temporal effects are essential for understanding the compound’s behavior in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 2-[(Thiophen-2-ylmethyl)-amino]-ethanol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects . Understanding the dosage thresholds is crucial for determining the compound’s safety and efficacy in biological systems. These studies provide valuable insights into the compound’s pharmacological properties and potential therapeutic applications.
Metabolic Pathways
2-[(Thiophen-2-ylmethyl)-amino]-ethanol is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels The compound’s role in these pathways is essential for understanding its overall impact on cellular metabolism
Transport and Distribution
The transport and distribution of 2-[(Thiophen-2-ylmethyl)-amino]-ethanol within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins, affecting its localization and accumulation . These interactions determine the compound’s availability and efficacy in different cellular compartments. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s use in biochemical research.
Subcellular Localization
The subcellular localization of 2-[(Thiophen-2-ylmethyl)-amino]-ethanol plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications These localization mechanisms influence the compound’s interactions with biomolecules and its overall biological effects
属性
IUPAC Name |
2-(thiophen-2-ylmethylamino)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NOS/c9-4-3-8-6-7-2-1-5-10-7/h1-2,5,8-9H,3-4,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVERIHWIAUFVNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20390051 |
Source


|
| Record name | 2-{[(Thiophen-2-yl)methyl]amino}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93448-34-1 |
Source


|
| Record name | 2-{[(Thiophen-2-yl)methyl]amino}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of 2-[(2-thienylmethyl)amino]ethanol in the development of the 4-aryltetrahydrothieno[2,3-c]pyridine derivatives studied for antidepressant activity?
A1: 2-[(2-Thienylmethyl)amino]ethanol serves as a crucial starting material in the synthesis of 4-aryltetrahydrothieno[2,3-c]pyridine derivatives. [] These derivatives were synthesized via acid-catalyzed cyclization reactions involving 2-[(2-thienylmethyl)amino]ethanol derivatives. [] The study aimed to explore the structure-activity relationship of these compounds, focusing on their ability to inhibit norepinephrine and serotonin uptake as a potential mechanism for antidepressant activity. []
Q2: How does the structure of 2-[(2-thienylmethyl)amino]ethanol relate to the observed structure-activity relationship in the 4-aryltetrahydrothieno[2,3-c]pyridine derivatives?
A2: The structure of 2-[(2-thienylmethyl)amino]ethanol provides a scaffold upon which various substituents can be introduced, leading to the diverse array of 4-aryltetrahydrothieno[2,3-c]pyridine derivatives. The research indicates that incorporating lipophilic substituents at the 4-position of the phenyl ring and less lipophilic substituents at the 2-position of the thiophene ring generally enhances the inhibitory activity against norepinephrine and serotonin uptake. [] This suggests that these structural modifications could influence the binding affinity of the compounds to their targets, potentially impacting their ability to traverse biological membranes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
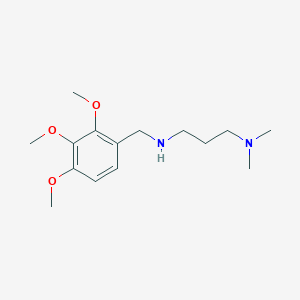

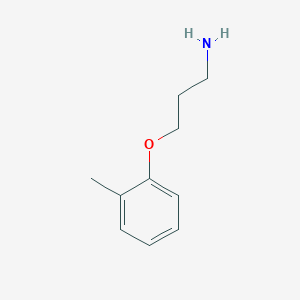
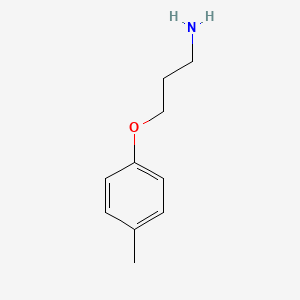
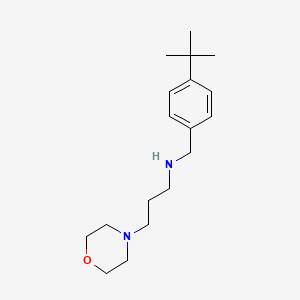
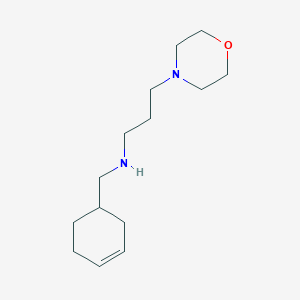
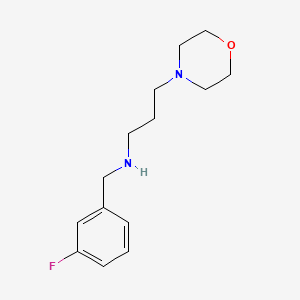
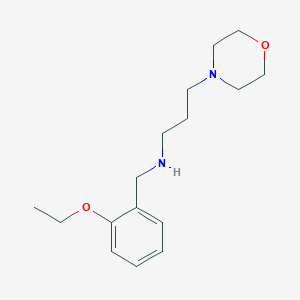

![2-[(2,3-Dihydro-benzo[1,4]dioxine-2-carbonyl)-amino]-propionic acid](/img/structure/B1306409.png)
![2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-3-methyl-butyric acid](/img/structure/B1306410.png)
![6-Ethoxy-benzo[1,3]dioxole-5-carbaldehyde](/img/structure/B1306413.png)
